molecular formula C12H11N3O4 B2556838 Methyl 1-methyl-4-nitro-5-(pyridin-2-yl)-1h-pyrrole-2-carboxylate CAS No. 2108827-12-7

Methyl 1-methyl-4-nitro-5-(pyridin-2-yl)-1h-pyrrole-2-carboxylate

Cat. No.: B2556838
CAS No.: 2108827-12-7
M. Wt: 261.237
InChI Key: CQGDIEHELATEED-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-nitro-5-(pyridin-2-yl)-1h-pyrrole-2-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a nitro group, a pyridine ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-4-nitro-5-(pyridin-2-yl)-1h-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyrrole derivative followed by esterification. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and solvents is common to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-nitro-5-(pyridin-2-yl)-1h-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using strong bases like sodium hydroxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium hydroxide, water.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of an amine derivative.

    Reduction: Formation of a carboxylic acid.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Methyl 1-methyl-4-nitro-5-(pyridin-2-yl)-1h-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4-nitro-5-(pyridin-2-yl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine ring and ester group also play a role in its activity by influencing its binding to molecular targets and its overall stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-methyl-4-nitro-5-(pyridin-3-yl)-1h-pyrrole-2-carboxylate: Similar structure but with the pyridine ring at a different position.

    Ethyl 1-methyl-4-nitro-5-(pyridin-2-yl)-1h-pyrrole-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 1-methyl-4-nitro-5-(pyridin-2-yl)-1h-pyrrole-2-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a nitro group, pyridine ring, and ester group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 1-methyl-4-nitro-5-pyridin-2-ylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-14-10(12(16)19-2)7-9(15(17)18)11(14)8-5-3-4-6-13-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGDIEHELATEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=C1C2=CC=CC=N2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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